REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH:9]C(C)(CC(C)(C)C)C)=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.FC(F)(F)C(O)=O>>[CH3:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1
|
Name
|
3,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)C)NC(C)(CC(C)(C)C)C
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
then diluted with dichloromethane (10 mL) and water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with dichloromethane (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
the organics were dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |